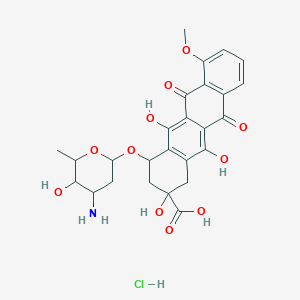![molecular formula C22H24N6O8S2 B12318244 Pyridinium,1-[[7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-,inner salt, hydrate, [6R-[6a,7b(Z)]]- CAS No. 120618-65-7](/img/structure/B12318244.png)
Pyridinium,1-[[7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-,inner salt, hydrate, [6R-[6a,7b(Z)]]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium,1-[[7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-,inner salt, hydrate, [6R-[6a,7b(Z)]]- is a complex organic compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a pyridinium ring, a thiazole ring, and a bicyclic system, making it a unique and versatile molecule.
準備方法
The synthesis of pyridinium salts typically involves the reaction of pyridine with alkyl halides or alkyl sulfates. For this specific compound, the synthetic route includes the following steps:
Formation of the thiazole ring: This involves the reaction of 2-aminothiazole with appropriate reagents to introduce the necessary functional groups.
Formation of the bicyclic system: This step involves the cyclization of the intermediate compounds to form the bicyclic structure.
Quaternization: The final step involves the reaction of the bicyclic compound with a pyridinium salt to form the desired product.
Industrial production methods often involve optimizing these steps to increase yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography .
化学反応の分析
Pyridinium salts undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Pyridinium salts can undergo nucleophilic substitution reactions, where nucleophiles replace the pyridinium group.
Cyclization: These salts can participate in cyclization reactions to form heterocyclic compounds
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions include various heterocyclic compounds and substituted pyridinium salts .
科学的研究の応用
Pyridinium salts have a wide range of scientific research applications:
Chemistry: They are used as intermediates in the synthesis of complex organic molecules and as catalysts in various chemical reactions.
Biology: These compounds are used in the study of enzyme mechanisms and as probes in biochemical assays.
Medicine: Pyridinium salts have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. .
Industry: These salts are used in the production of dyes, pigments, and polymers. .
作用機序
The mechanism of action of pyridinium salts involves their interaction with various molecular targets and pathways. These compounds can act as inhibitors of enzymes, such as cholinesterases, by binding to the active site and preventing substrate binding. They can also interact with DNA and RNA, affecting gene expression and protein synthesis. The specific pathways involved depend on the functional groups present in the compound and the target molecules .
類似化合物との比較
Pyridinium salts can be compared with other similar compounds, such as:
Quaternary ammonium compounds: These compounds also have antimicrobial properties and are used in disinfectants and antiseptics.
Pyridinium ylides: These compounds are used in organic synthesis as intermediates in the formation of heterocyclic compounds.
Pyridinium ionic liquids: These are used as solvents and catalysts in various chemical reactions .
The uniqueness of pyridinium,1-[[7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-,inner salt, hydrate, [6R-[6a,7b(Z)]]- lies in its complex structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
特性
CAS番号 |
120618-65-7 |
|---|---|
分子式 |
C22H24N6O8S2 |
分子量 |
564.6 g/mol |
IUPAC名 |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate |
InChI |
InChI=1S/C22H22N6O7S2.H2O/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);1H2/b26-13+;/t14-,18-;/m1./s1 |
InChIキー |
GCZOCVAKBHTGOL-ITVNLQBNSA-N |
異性体SMILES |
CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O |
正規SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Isopropenyl-6-methyl-3-pentyl-5a,6,7,8,9,9a-hexahydrodibenzo[b,d]furan-1,6-diol](/img/structure/B12318161.png)
![[17-(2-Acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12318171.png)
![9-Hydroxy-1,2,8,9,15,19,19,22,22-nonamethyl-18,20-dioxahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacos-11-ene-5-carboxylic acid](/img/structure/B12318172.png)






![17-(5-Hydroxy-1,1,6-trimethoxy-6-methyl-4-oxoheptan-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12318216.png)

![5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid](/img/structure/B12318233.png)
![6-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12318239.png)

